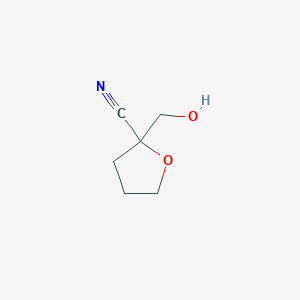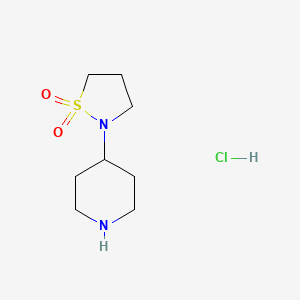
2-(Hydroxymethyl)oxolane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Hydroxymethyl)oxolane-2-carbonitrile” is a chemical compound with the CAS Number: 2294551-23-6 . It has a molecular weight of 127.14 and its IUPAC name is 2-(hydroxymethyl)tetrahydrofuran-2-carbonitrile . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(Hydroxymethyl)oxolane-2-carbonitrile” is 1S/C6H9NO2/c7-4-6(5-8)2-1-3-9-6/h8H,1-3,5H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(Hydroxymethyl)oxolane-2-carbonitrile” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Sustainable Solvent Alternatives
2-Methyloxolane (2-MeOx) has been highlighted as a sustainable, bio-based solvent, offering an eco-friendly alternative to traditional petroleum-based solvents like hexane for the extraction of natural products and food ingredients. Its solvent power, extraction efficiency, detailed toxicological profile, and environmental impacts have been thoroughly compared with hexane, suggesting that 2-MeOx is an economically viable and environmentally friendly option for the extraction of lipophilic foodstuff and natural products (Rapinel et al., 2020).
Oxidation Reactions and Atmospheric Impacts
The oxidation pathways of isoprene , a major volatile organic compound emitted into the atmosphere, have been reviewed, highlighting the formation of highly oxygenated compounds and their impact on air quality and climate. This comprehensive review develops a nearly complete gas-phase oxidation mechanism of isoprene, aiding in the accurate simulation of its atmospheric oxidation under various conditions (Wennberg et al., 2018).
Biomass Conversion and Polymer Production
5-Hydroxymethylfurfural (HMF) and its derivatives, pivotal in the conversion of plant biomass to valuable chemicals, have been extensively studied. This review analyzes the synthesis of HMF from hexose carbohydrates and lignocellulose, foreseeing its role as an alternative feedstock for the chemical industry. It explores HMF's potential in producing monomers, polymers, fuels, and other chemicals, highlighting its significance as a sustainable source of carbon and hydrogen (Chernyshev et al., 2017).
Carbon Nanotube Applications
The unique properties of carbon nanotubes (CNTs) have been leveraged for organic chemical adsorption, reflecting their potential in environmental applications. This review discusses the heterogeneity and mechanisms of organic chemical adsorption on CNTs, including hydrophobic interactions, pi-pi bonds, and electrostatic interactions. The implications for water treatment and environmental risk assessment are significant, highlighting CNTs' role in modern environmental technology (Pan & Xing, 2008).
Advanced Oxidation Processes
The activation of persulfate-based advanced oxidation processes (AOPs) has been critically reviewed, presenting them as a promising alternative to traditional AOPs. This review examines the activation mechanisms, formation pathways of oxidizing species, and the impacts of various water parameters on persulfate-driven chemistry. It underscores the potential for niche applications in water treatment, while also identifying knowledge gaps and roadblocks to practical use (Lee et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-(hydroxymethyl)oxolane-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-4-6(5-8)2-1-3-9-6/h8H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHSHMQZLJWIQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(CO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid](/img/structure/B2735414.png)


![3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2735418.png)


![(2-Methylsulfanylpyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2735424.png)
![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2735426.png)




![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrophenyl)sulfonylpiperazine](/img/structure/B2735432.png)